molecular formula C8H12S B1596554 2-Isobutylthiophene CAS No. 32741-05-2

2-Isobutylthiophene

Cat. No. B1596554
Key on ui cas rn: 32741-05-2
M. Wt: 140.25 g/mol
InChI Key: QZNOAPDUAPUERP-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

To a solution of thiophene (1.12 mL, 14.26 mmol) in 35 mL of 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (6.28 mL, 2.5 M in hexanes) and the resulting solution stirred at −78° C. for 20 minutes. Isobutylbromide (1.63 mL, 15.00 mmol) was added dropwise and the resulting solution stirred while warming to room temperature over 2 h before being poured into 100 mL 1 N hydrochloric acid. Organics were extracted with hexanes (3×100 mL), washed with 0.1 N hydrochloric acid (3×50 mL), water and brine (50 mL each), dried with magnesium sulfate, filtered and concentrated to give crude 2-isobutylthiophene. Used without further purification or characterization.
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
6.28 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[CH2:11](Br)[CH:12]([CH3:14])[CH3:13].Cl>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH2:11]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH:12]([CH3:14])[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
1.12 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
6.28 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1.CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
C(C(C)C)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution stirred
TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature over 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Organics were extracted with hexanes (3×100 mL)
WASH
Type
WASH
Details
washed with 0.1 N hydrochloric acid (3×50 mL), water and brine (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C(C)C)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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